molecular formula C14H19N3OS B10895558 N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide

Cat. No.: B10895558
M. Wt: 277.39 g/mol
InChI Key: FEKCGMJCDWQRTM-UHFFFAOYSA-N
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Description

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds. This compound is characterized by the presence of a pyrazole ring and a thiophene ring, which are both known for their significant roles in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide involves several steps. One common synthetic route includes the reaction of 4,5-dimethylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 1-(1-ethyl-1H-pyrazol-3-yl)ethanamine under basic conditions to yield the desired carboxamide. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent any side reactions .

Chemical Reactions Analysis

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

N-[1-(1-ethylpyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C14H19N3OS/c1-5-17-7-6-12(16-17)10(3)15-14(18)13-8-9(2)11(4)19-13/h6-8,10H,5H2,1-4H3,(H,15,18)

InChI Key

FEKCGMJCDWQRTM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(C)NC(=O)C2=CC(=C(S2)C)C

Origin of Product

United States

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